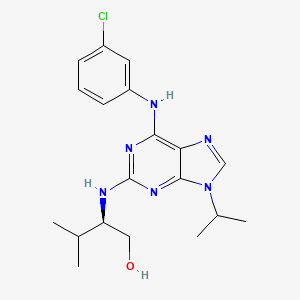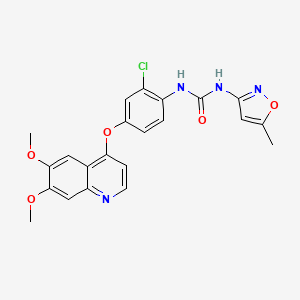
チボザニブ
概要
説明
In Vivo
Tivozanib has been studied extensively in preclinical and clinical settings. In preclinical studies, tivozanib has been shown to inhibit tumor growth and metastasis in mouse models of RCC. In clinical studies, tivozanib has been shown to be effective in the treatment of advanced RCC.
In Vitro
Tivozanib has also been studied in vitro. In cell culture studies, tivozanib has been shown to inhibit the growth of RCC cells. Additionally, tivozanib has been shown to inhibit the proliferation and migration of cancer cells, as well as the activation of downstream signaling pathways.
作用機序
チボザニブは、血管内皮増殖因子受容体1、2、および3を選択的に阻害することによってその効果を発揮します . これらの受容体は、血管新生と腫瘍の成長を促進するシグナル伝達経路に関与しています。 これらの受容体を阻害することで、チボザニブは腫瘍への血液供給を減らし、腫瘍の成長と増殖を抑制します .
生物活性
Tivozanib has been shown to inhibit the growth and metastasis of RCC cells in preclinical studies. Additionally, it has been shown to inhibit the proliferation and migration of cancer cells, as well as the activation of downstream signaling pathways in vitro.
Biochemical and Physiological Effects
Tivozanib has been shown to inhibit the phosphorylation of multiple tyrosine kinases, including VEGFRs, PDGFRs, and c-KIT. This inhibition leads to the inhibition of downstream signaling pathways, resulting in the inhibition of tumor growth and metastasis. Additionally, tivozanib has been shown to inhibit the proliferation and migration of cancer cells, as well as the activation of downstream signaling pathways.
実験室実験の利点と制限
The advantages of using tivozanib in laboratory experiments include its rapid absorption and long half-life, which allow for once-daily dosing, and its efficacy in the treatment of advanced RCC. The limitations of using tivozanib in laboratory experiments include the potential for drug-drug interactions and the potential for adverse effects.
将来の方向性
For research on tivozanib include:
- Investigating the potential for combination therapy with other agents
- Investigating the potential for tivozanib to be used as an adjuvant therapy for other types of cancer
- Investigating the potential for tivozanib to be used in combination with immunotherapies
- Investigating the potential for tivozanib to be used in combination with targeted therapies
- Investigating the potential for tivozanib to be used in combination with chemotherapy
- Investigating the potential for tivozanib to be used in combination with radiation therapy
- Investigating the potential for tivozanib to be used in combination with other targeted agents
- Investigating the potential for tivozanib to be used in combination with other tyrosine kinase inhibitors
- Investigating the potential for tivozanib to be used in combination with other immunomodulating agents
- Investigating the potential for tivozanib to be used as a single agent therapy for other types of cancer
- Investigating the potential for tivozanib to be used in combination with other agents for the treatment of other types of cancer
- Investigating the potential for tivozanib to be used in combination with other agents for the treatment of metastatic disease
- Investigating the potential for tivozanib to be used in combination with other agents for the treatment of recurrent disease
- Investigating the potential for tivozanib to be used in combination with other agents for the treatment of advanced disease
- Investigating the potential for tivozanib to be used in combination with other agents for the treatment of drug-resistant disease
- Investigating the potential for tivozanib to be used in combination with other agents for the treatment of drug-sensitive disease
- Investigating the potential for tivozanib to be used in combination with other agents for the treatment of cancer stem cells
- Investigating the potential for tivozanib to be used in combination with other agents for the treatment of cancer-initiating cells
- Investigating the potential for tivozanib to be used in combination with other agents for the treatment of cancer-associated fibroblasts
- Investigating the potential for tivozanib to be used in combination with other agents for the treatment of cancer-associated inflammation
- Investigating the potential for tivozanib to be used in combination with other agents for the treatment of cancer-associated angiogenesis
- Investigating the potential for tivozanib to be used in combination with other agents for the treatment of cancer-associated immunosuppression
- Investigating the potential for tivozanib to be used in combination with other agents for the treatment of cancer-associated metabolic reprogramming
- Investigating the potential for tivozanib to be used in combination with other agents for the treatment of cancer-associated epigenetic alterations
- Investigating the potential for tivozanib to be used in combination with other agents for the treatment of cancer-associated proteomic changes
- Investigating the potential for tivozanib to be used in combination with other agents for the treatment of cancer-associated microenvironmental changes
- Investigating the potential for tivozanib to be used in combination with other agents for the treatment of cancer-associated genomic alterations
- Investigating the potential for tivozanib to be used in combination with other agents for the treatment of cancer-associated transcriptomic changes
- Investigating the potential for tivozanib to be used in combination with other agents for the treatment of cancer-associated non-coding RNA changes
- Investigating the potential for tivozanib to be used in combination with other agents for the treatment of cancer-associated epigenetic and genetic alterations
- Investigating the potential for tivozanib to be used in combination with other agents for the treatment of cancer-associated immune-related alterations
- Investigating the potential for tivozanib to be used in combination with other agents for the treatment of cancer-associated metabolic alterations
- Investigating the potential for tivozanib to be used in combination with other agents for the treatment of cancer-associated epigenomic alterations
- Investigating the potential for tivozanib to be used in combination with other agents for the treatment of cancer-associated proteomic and transcriptomic alterations
- Investigating the potential for tivozanib to be used in combination with other agents for the treatment of cancer-associated microenvironmental alterations
- Investigating the potential for tivozanib to be used in combination with other agents for the treatment of cancer-associated immune system alterations
- Investigating the potential for tivozanib to be used in combination with other agents for the treatment of cancer-associated inflammation-related alterations
- Investigating the potential for tivozanib to be used in combination with other agents for the treatment of cancer-associated angiogenesis-related alterations
- Investigating the potential for tivozanib to be used in combination with other agents for the treatment of cancer-associated metabolic reprogramming-related alterations
- Investigating the potential for tivozanib to be used in combination with other agents for the treatment of cancer-associated epigenetic and genetic alterations
- Investigating the potential for tivozanib to be used in combination with other agents for the treatment of cancer-associated immune-related alterations
- Investigating the potential for tivozanib to be used in combination with other agents for the treatment of cancer-associated metabolic alterations
- Investigating the potential for tivozanib to be used in combination with other agents for the treatment of cancer-associated epigenomic alterations
- Investigating the potential for tivozanib to be used in combination with other agents for the treatment of cancer-associated proteomic and transcriptomic alterations
- Investigating the potential for tivozanib to be used in combination with other agents for the treatment of cancer-associated non-coding RNA
科学的研究の応用
Tivozanib has several scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of tyrosine kinases and the development of new kinase inhibitors.
Biology: Tivozanib is used in biological studies to understand the mechanisms of angiogenesis and tumor growth.
Medicine: Clinically, Tivozanib is used to treat advanced renal cell carcinoma, especially in patients who have failed prior systemic therapies
Industry: The compound is used in the pharmaceutical industry for the development of new anti-cancer drugs.
Safety and Hazards
生化学分析
Biochemical Properties
Tivozanib interacts with various biomolecules, primarily the VEGFRs 1, 2, and 3 . As a kinase inhibitor, it binds to these receptors and inhibits their activity, thereby disrupting the VEGF signaling pathway . This interaction is crucial in its role as an anti-angiogenic agent, as it prevents the formation of new blood vessels, a process that is often exploited by cancer cells for growth and metastasis .
Cellular Effects
Tivozanib has significant effects on various types of cells, particularly cancer cells. By inhibiting VEGFRs, it disrupts angiogenesis, a process vital for tumor growth and survival . This leads to a decrease in nutrient supply to the tumor cells, thereby inhibiting their proliferation and inducing apoptosis . Furthermore, tivozanib can influence cell signaling pathways, gene expression, and cellular metabolism, all of which contribute to its anti-cancer effects .
Molecular Mechanism
Tivozanib exerts its effects at the molecular level primarily through its interaction with VEGFRs. It binds to these receptors and inhibits their tyrosine kinase activity, thereby preventing the downstream signaling events that promote angiogenesis . This results in the inhibition of cancer cell proliferation and induction of apoptosis .
Temporal Effects in Laboratory Settings
Long-term results from the phase 3 TIVO-3 trial showed continued efficacy and safety with tivozanib in patients with relapsed or refractory advanced RCC . The treatment was well-tolerated, and patients receiving tivozanib had lower rates of dose reduction, interruption, or permanent discontinuation than those receiving sorafenib .
Dosage Effects in Animal Models
In an immunosuppressed hepatocellular carcinoma (HCC) animal model, tivozanib demonstrated significant tumor growth inhibition with daily oral administration at the dose of 0.2mg/kg for 2 weeks .
Metabolic Pathways
Tivozanib is metabolized primarily by cytochrome P450 (CYP) 1A1 and 3A4 . Cyp1a1 is expressed primarily in extrahepatic tissues and is unlikely to be extensively involved in hepatic metabolism .
Transport and Distribution
Given its role as a VEGFR inhibitor, it is likely that it is distributed to areas of active angiogenesis, such as tumor tissues .
Subcellular Localization
The subcellular localization of tivozanib is not explicitly documented in the literature. As a kinase inhibitor, it is expected to exert its effects at the cell membrane where the VEGFRs are located .
準備方法
チボザニブの合成には、いくつかのステップが関与し、鍵となる中間体の調製から始まります。 一方法は、4-((4-アミノ-3-クロロフェノキシ)メチル)-6,7-ジメトキシキノリンを様々な試薬と反応させて最終生成物を得る方法です . 反応条件には、一般的にメタノールなどの溶媒と、水素圧下で炭素上のパラジウムなどの触媒を使用することが含まれます . 工業生産方法では、収率と純度を最適化しながら、コストと環境への影響を最小限に抑えることに重点が置かれます .
化学反応の分析
チボザニブは、以下を含む様々な化学反応を起こします。
酸化: チボザニブは、特定の条件下で酸化されて、異なる酸化生成物を生成することがあります。
還元: この化合物は、適切な還元剤を使用して還元することができます。
科学研究への応用
チボザニブには、科学研究におけるいくつかの応用があります。
化学: チロシンキナーゼ阻害の研究と、新しいキナーゼ阻害剤の開発のためのモデル化合物として使用されます。
生物学: チボザニブは、血管新生と腫瘍の成長のメカニズムを理解するための生物学的研究に使用されます。
類似化合物との比較
特性
IUPAC Name |
1-[2-chloro-4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-3-(5-methyl-1,2-oxazol-3-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O5/c1-12-8-21(27-32-12)26-22(28)25-16-5-4-13(9-15(16)23)31-18-6-7-24-17-11-20(30-3)19(29-2)10-14(17)18/h4-11H,1-3H3,(H2,25,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMVMDHWKHCIDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20963865 | |
| Record name | Tivozanib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<1g/mL | |
| Record name | Tivozanib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11800 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The VHL mutation-HIF upregulation-VEGF transcription is the main pathway implicated in the growth of renal cell carcinoma. Vascular endothelial growth factor receptors (VEGFR receptors) are important targets for tyrosine kinase inhibitors, which halt the growth of tumours. Tivozanib is a tyrosine kinase inhibitor that exerts its actions by inhibiting the phosphorylation of vascular endothelial growth factor receptor (VEGFR)-1, VEGFR-2 and VEGFR-3 and inhibits other kinases such as c-kit and platelet derived growth factor beta (PDGFR β). The above actions inhibit tumour growth and progression, treating renal cell carcinoma. | |
| Record name | Tivozanib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11800 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
475108-18-0 | |
| Record name | Tivozanib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=475108-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tivozanib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475108180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tivozanib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11800 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tivozanib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TIVOZANIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/172030934T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
220-233 | |
| Record name | Tivozanib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11800 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Tivozanib is a potent, selective, and orally bioavailable tyrosine kinase inhibitor (TKI) that specifically targets vascular endothelial growth factor receptors (VEGFRs) [, , , , , , , ].
A: Tivozanib exhibits inhibitory activity against all three VEGF receptors: VEGFR-1, VEGFR-2, and VEGFR-3 [, , , , , , ].
A: By inhibiting VEGFRs, tivozanib disrupts the VEGF signaling pathway, a critical pathway involved in angiogenesis (the formation of new blood vessels). This effectively limits the tumor's ability to develop new blood vessels, hindering its growth and progression [, , , , , , ].
A: Research suggests that tivozanib might contribute to epithelial-to-mesenchymal transition (EMT) inhibition, a process associated with cancer cell invasion and metastasis. Studies indicate that tivozanib increased E-cadherin levels while decreasing N-cadherin levels in oral squamous cell carcinoma cell lines, suggesting its potential to inhibit EMT [].
A: Preclinical studies indicate that tivozanib can modulate the tumor microenvironment by blocking inflammatory and angiogenic reactions triggered by capecitabine monotherapy [].
ANone: These specific details are not provided in the provided research papers.
ANone: The provided research papers focus primarily on the pharmacological aspects of tivozanib. Data regarding its material compatibility and stability under diverse conditions is not discussed.
ANone: The provided research papers primarily focus on tivozanib's role as a VEGFR inhibitor in the context of cancer treatment. No catalytic properties or applications outside this scope are discussed.
A: While the provided research papers do not detail specific computational models, they highlight the importance of future studies exploring tivozanib's activity using methods like biomarker assessments and further exploration of the structure-activity relationship [, ].
ANone: The provided research papers do not delve into specific structural modifications of tivozanib or their impact on its pharmacological properties.
A: While specific stability data is not provided, the research indicates that tivozanib is orally bioavailable and administered as an oral medication [, , , , , , ]. The papers do not detail specific formulation strategies employed.
ANone: The research papers provided primarily focus on the clinical research and development of tivozanib. Information related to specific SHE regulations is not discussed.
A: Tivozanib possesses a long half-life, reported to be approximately 89.3 hours in a study involving healthy male participants []. This long half-life is considered one of the longest among VEGF TKIs [].
A: Tivozanib is slowly absorbed and eliminated after oral administration [, ]. The primary route of elimination is through feces, with a small percentage of metabolites excreted in urine [].
A: Research indicates that consuming tivozanib with food decreases its maximum concentration (Cmax) by approximately 23% but does not significantly impact overall drug exposure (AUC0–∞) [, ].
A: Studies show that co-administration of tivozanib with rifampin, a CYP3A4 inducer, significantly decreases tivozanib exposure. Conversely, ketoconazole, a CYP3A4 inhibitor, does not significantly affect tivozanib pharmacokinetics [].
A: Research observed an increase in plasma VEGF and a decrease in plasma VEGFR-1 and VEGFR-2 after one to three weeks of tivozanib treatment [].
ANone: Researchers have employed a variety of models to study tivozanib's efficacy:
- In vitro: Cell viability assays, cell imaging analysis, immunofluorescence staining of mitosis cells, and flow cytometry have been used to assess tivozanib's effects on cell proliferation and cell cycle progression in various cancer cell lines, including thyroid cancer (SW579) and vascular endothelial cells (HUVEC) [].
- In vivo: Tivozanib's antitumor activity has been evaluated in various xenograft tumor models in athymic rats, including those derived from breast, lung, and colorectal cancers [, , ]. Genetically engineered mouse models, including those with specific mutations in EGFR and KRAS, have also been used to study tivozanib's efficacy in lung cancer [, , ].
A: Tivozanib demonstrated antitumor activity in phase II and III clinical trials involving patients with advanced renal cell carcinoma (RCC). In a phase II randomized discontinuation trial, tivozanib exhibited an objective response rate (ORR) of 24% and a median progression-free survival (PFS) of 11.7 months []. A phase III trial (TIVO-1) compared tivozanib to sorafenib, another VEGFR inhibitor, and found that while tivozanib did not significantly improve overall survival, it led to a longer PFS compared to sorafenib [, ].
A: Preclinical studies suggest tivozanib's potential in various cancer types, including breast, lung, colorectal, and oral squamous cell carcinoma [, , , , , ]. Clinical trials investigating tivozanib's efficacy and safety in these cancer types are ongoing [, , ].
A: While specific resistance mechanisms are not fully elucidated in the provided research, some studies suggest that tumor cells may become less sensitive to tivozanib over time []. Additionally, research indicates that myeloid infiltration within the tumor microenvironment might play a role in tivozanib resistance [].
A: The most frequently reported adverse events associated with tivozanib are hypertension and dysphonia. Other common side effects include fatigue, nausea, diarrhea, and hand-foot skin reactions [, , ].
A: Studies dedicated to assessing tivozanib's cardiac safety found no clinically significant QTc prolongation in patients with advanced solid tumors treated with the recommended dose of 1.5 mg daily [, , ].
ANone: The provided research papers primarily focus on tivozanib's systemic administration and do not delve into specific drug delivery or targeting strategies.
ANone: The provided research papers do not provide information regarding the environmental impact or degradation of tivozanib.
ANone: The research papers do not provide detailed information about the dissolution rate and solubility of tivozanib in different media.
ANone: The research papers do not elaborate on the validation details of the analytical methods used for tivozanib.
ANone: Specific details regarding quality control and assurance measures for tivozanib are not included in the provided research papers.
A: Research demonstrates that tivozanib can reverse multidrug resistance mediated by ABC transporters, specifically ABCB1 (P-glycoprotein) and ABCG2 (BCRP). Tivozanib achieves this by increasing the intracellular accumulation of substrate drugs, inhibiting the efflux activity of these transporters, and inhibiting their ATPase activity []. This finding suggests potential strategies for enhancing the efficacy of other anticancer drugs that are substrates of these transporters when used in combination with tivozanib.
ANone: The provided research papers focus primarily on tivozanib's pharmacological and clinical aspects. Information on its biocompatibility and biodegradability is not explicitly addressed.
A: Tivozanib demonstrates efficacy comparable to other VEGFR inhibitors in treating advanced RCC, particularly in patients who have received prior therapies. While it did not demonstrate a significant overall survival benefit compared to sorafenib in the TIVO-1 trial, it showed improved progression-free survival and a more favorable safety profile [, ]. Cost comparisons and economic analyses are not discussed in the provided research papers.
A: Tivozanib's selectivity for VEGFRs and its long half-life might make it a preferred option for patients who cannot tolerate the side effects of multikinase VEGFR inhibitors or require less frequent dosing [, , ].
ANone: The provided research papers do not address recycling and waste management strategies for tivozanib.
ANone: Continued research on tivozanib would benefit from:
- Development of robust preclinical models: Establishing models that accurately reflect human tumor heterogeneity and drug response is essential for evaluating novel treatment strategies and identifying biomarkers of response [, , ].
- Biomarker discovery and validation: Identifying biomarkers that predict tivozanib response, monitor treatment efficacy, and identify potential adverse effects is crucial for optimizing its clinical use [, , ].
- Clinical trial infrastructure: Conducting well-designed clinical trials in various cancer types and patient populations is essential for further evaluating tivozanib's efficacy and safety, particularly in combination therapies [, , , ].
ANone: Key milestones in tivozanib's development include:
- Preclinical development: Demonstrating potent and selective inhibition of VEGFRs and antitumor activity in preclinical models [, , ].
- Phase II trials: Showing promising activity and tolerability in patients with advanced RCC [, ].
- Phase III TIVO-1 trial: Demonstrating improved progression-free survival compared to sorafenib in treatment-naïve advanced RCC patients [, ].
- FDA approval: Receiving regular approval from the US FDA in March 2021 for treating patients with relapsed or refractory advanced RCC after two or more prior systemic therapies [].
ANone: Future research on tivozanib can benefit from collaborations between:
- Oncologists and immunologists: To further investigate tivozanib's immunomodulatory effects and explore its potential in combination with immunotherapy [, , , ].
- Pharmacologists and medicinal chemists: To design and synthesize novel tivozanib analogs with improved pharmacological properties, such as enhanced potency, selectivity, or pharmacokinetic profiles [, ].
- Clinicians and bioinformaticians: To analyze clinical trial data and identify potential biomarkers that predict tivozanib response or toxicity [, , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

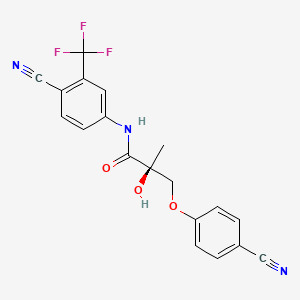
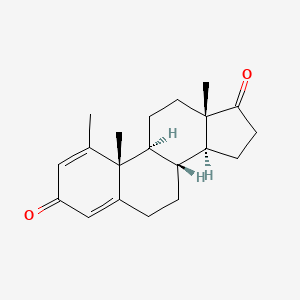
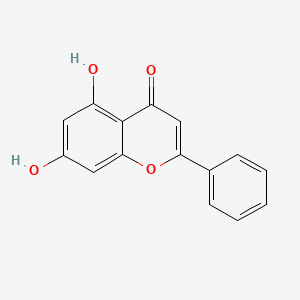

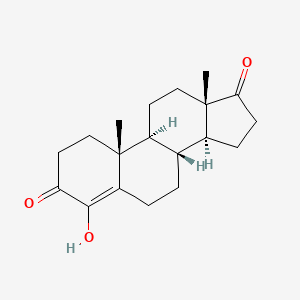
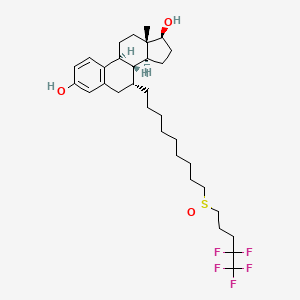
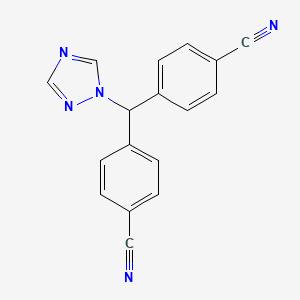
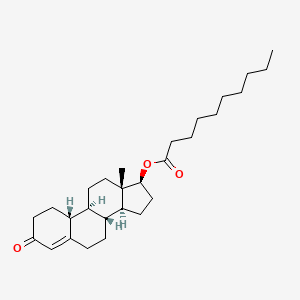
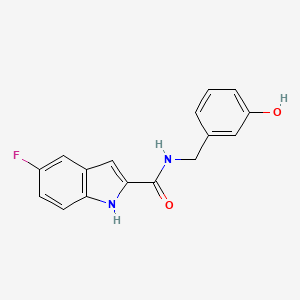
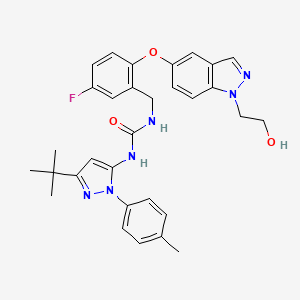
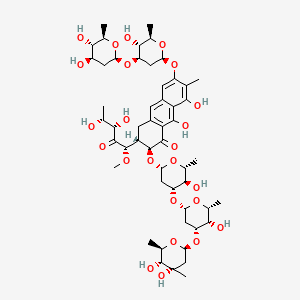
![1-(tert-Butyl)-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1683778.png)
